(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride

Descripción general

Descripción

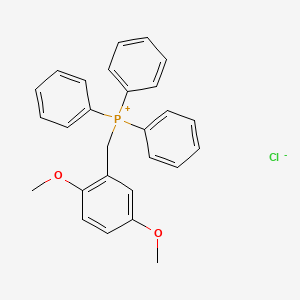

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride is a chemical compound with the molecular formula C27H26ClO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a 2,5-dimethoxybenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 2,5-dimethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Wittig Reactions: It can be used as a Wittig reagent to form alkenes from aldehydes or ketones.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, the major product would be an alkene, while in a substitution reaction, the product would be the corresponding substituted benzyl derivative .

Aplicaciones Científicas De Investigación

Organic Synthesis

DMTPP is utilized in organic synthesis as a versatile reagent due to its ability to facilitate various chemical transformations. It serves as a phosphonium salt that can participate in nucleophilic substitutions and coupling reactions.

Key Applications:

- Functional Group Interconversion: DMTPP can assist in the conversion of functional groups, allowing for the synthesis of complex organic molecules.

- Heterocycle Synthesis: The compound has been employed in the formation of heterocycles, which are crucial in developing pharmaceuticals and agrochemicals.

- Metal Complex Formation: DMTPP can form metal complexes that are useful in catalysis and material science applications.

Medicinal Chemistry

One of the most promising applications of DMTPP is in medicinal chemistry, particularly concerning its antiproliferative properties against cancer cells. The triphenylphosphonium (TPP) moiety enhances the selective delivery of drugs to mitochondria, leveraging the negative transmembrane potential characteristic of cancer cells.

Case Studies:

- Anticancer Activity: Research has demonstrated that compounds conjugated with TPP exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives synthesized from natural allylpolyalkoxybenzenes showed enhanced antiproliferative activity when linked to TPP cations. These compounds were tested against human cancer cell lines using assays such as MTT and Click-iT-EdU, revealing promising results .

- Mitochondrial Targeting: The TPP cation facilitates the preferential accumulation of therapeutic agents within mitochondria, which is particularly beneficial for targeting cancer cells that exhibit altered mitochondrial metabolism . This mechanism has been shown to improve the therapeutic index of several anticancer agents.

Structure-Activity Relationships

The effectiveness of DMTPP in drug development is also attributed to its structure-activity relationships (SAR). Variations in the linker length and structure between the TPP moiety and the pharmacophore significantly influence the biological activity of the resulting compounds.

Research Findings:

- Studies have indicated that increasing the hydrophobicity of the linker enhances cellular uptake and mitochondrial targeting . For example, TPP conjugates with longer carbon chains demonstrated improved cytotoxicity against melanoma cells.

- The design of TPP-based conjugates has led to a new class of selective 5-HT2A receptor agonists, showcasing potential therapeutic effects for psychiatric disorders .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in substitution and Wittig reactions. The 2,5-dimethoxybenzyl moiety can participate in electron-donating interactions, influencing the reactivity and stability of the compound .

Comparación Con Compuestos Similares

Similar Compounds

(2-Chlorobenzyl)(triphenyl)phosphonium chloride: Similar structure but with a chlorine atom instead of methoxy groups.

(3-Methoxybenzyl)(triphenyl)phosphonium chloride: Similar structure with a methoxy group at a different position on the benzyl ring.

(4-Methoxybenzyl)(triphenyl)phosphonium chloride: Similar structure with a methoxy group at the para position on the benzyl ring.

Uniqueness

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride is unique due to the presence of two methoxy groups on the benzyl ring, which can influence its electronic properties and reactivity. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring specific electronic characteristics.

Actividad Biológica

(2,5-Dimethoxybenzyl)(triphenyl)phosphonium chloride, a phosphonium salt, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial function. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 2,5-dimethoxybenzyl alcohol with triphenylphosphine in the presence of a chlorinating agent. The general reaction can be summarized as follows:

-

Preparation of Benzyl Chloride :

- Dissolve 2,5-dimethoxybenzyl alcohol in a suitable solvent (e.g., diethyl ether).

- Add thionyl chloride dropwise while stirring.

- After completion, add water to hydrolyze excess thionyl chloride and extract the organic layer.

-

Formation of Phosphonium Salt :

- Mix the resulting benzyl chloride with triphenylphosphine.

- Heat the mixture under nitrogen atmosphere to promote the formation of the phosphonium salt.

Antiproliferative Effects

Research indicates that compounds containing triphenylphosphonium (TPP) moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In a study involving multiple human cancer cell lines (e.g., HST-116 colon cancer, A375 melanoma), TPP derivatives demonstrated IC50 values below 10 μM, indicating potent inhibitory effects on cell growth .

- Mechanism of Action : The cytotoxicity is attributed to mitochondrial dysfunction induced by TPP cations. These compounds accumulate in mitochondria due to their hydrophobic nature, leading to impaired mitochondrial respiration and increased oxidative stress in cancer cells .

Selectivity Towards Cancer Cells

One notable characteristic of TPP derivatives is their selective toxicity towards cancer cells compared to non-malignant cells. For example:

- Selectivity Ratio : In studies involving MCF-7 breast carcinoma cells versus non-malignant fibroblasts, TPP compounds exhibited significantly lower cytotoxicity against non-cancerous cells, suggesting a therapeutic window for potential clinical applications .

Case Studies

- Study on Mitochondrial Bioenergetics : A series of experiments demonstrated that TPP derivatives with varying hydrophobicity affected mitochondrial bioenergetics differently. Compounds with longer alkyl chains showed enhanced cytotoxicity and greater disruption of mitochondrial functions .

- Impact on DNA Synthesis : The introduction of polyalkoxybenzene moieties into TPP structures was shown to potentiate inhibition of DNA synthesis in cancer cells without causing developmental abnormalities in model organisms like sea urchins .

Data Summary

| Compound | IC50 (μM) | Cancer Cell Lines Tested | Non-Malignant Cell Toxicity |

|---|---|---|---|

| TPP Derivative A | <10 | HST-116, A375 | Low |

| Dodecyl-TPP | 250 nM | MCF-7 | 5x lower than MCF-7 |

Propiedades

IUPAC Name |

(2,5-dimethoxyphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O2P.ClH/c1-28-23-18-19-27(29-2)22(20-23)21-30(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUNQONRXLKOIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.